molecular formula C22H21F2N3O2 B2375923 N1-(3,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide CAS No. 941871-84-7

N1-(3,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide

Cat. No.: B2375923
CAS No.: 941871-84-7
M. Wt: 397.426
InChI Key: WGNGBWKLRVOIJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an oxalamide derivative featuring a 3,4-difluorophenyl group at the N1 position and a dimethylamino-naphthalene substituent at the N2 position. Its structure combines aromatic fluorine substitution with a bulky naphthalene moiety, which likely influences its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.

Properties

IUPAC Name

N'-(3,4-difluorophenyl)-N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2N3O2/c1-27(2)20(17-9-5-7-14-6-3-4-8-16(14)17)13-25-21(28)22(29)26-15-10-11-18(23)19(24)12-15/h3-12,20H,13H2,1-2H3,(H,25,28)(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNGBWKLRVOIJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=CC(=C(C=C1)F)F)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide typically involves multiple steps:

    Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine.

    Introduction of the difluorophenyl group: This step might involve a nucleophilic substitution reaction.

    Attachment of the dimethylamino group: This can be done through alkylation reactions.

    Incorporation of the naphthyl group: This might involve a Friedel-Crafts acylation or alkylation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group or the naphthyl ring.

    Reduction: Reduction reactions might target the oxalamide moiety.

    Substitution: The difluorophenyl group could participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonates might be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso or nitro derivative, while reduction could produce an amine or alcohol.

Scientific Research Applications

Potential Biological Applications

  • Anticancer Activity :
    • Compounds with similar structural motifs have shown efficacy against various cancer cell lines. For instance, derivatives of oxalamides have been reported to induce apoptosis and cell cycle arrest in cancer cells such as A549 (lung adenocarcinoma), HeLa (cervical carcinoma), and MCF-7 (breast cancer) cells. The mechanisms of action often involve modulation of cellular signaling pathways that regulate proliferation and survival.
  • Receptor Modulation :
    • The presence of the dimethylamino group suggests potential interactions with neurotransmitter receptors. Interaction studies may reveal its binding affinity to receptors involved in pain signaling and inflammatory responses, such as P2X7 receptors. Understanding these interactions could lead to novel therapeutic strategies for managing pain and inflammation.
  • Drug Development :
    • Given its complex structure, this compound could serve as a lead for developing new therapeutics targeting specific diseases related to cellular proliferation or neurological conditions. The ability to modify the oxalamide backbone may allow for optimization of pharmacological properties.

Synthesis Pathways

The synthesis of N1-(3,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide typically involves multi-step organic reactions. Key steps may include:

  • Formation of the oxalamide linkage through condensation reactions.
  • Introduction of the difluorophenyl and naphthyl groups via electrophilic aromatic substitution or coupling reactions.
  • Final purification through crystallization or chromatography techniques.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Binding to specific proteins, enzymes, or receptors.

    Pathways: Modulating signaling pathways, enzyme activity, or gene expression.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural Analogues

The following table highlights key structural and functional differences between the target compound and related oxalamides:

Compound Name (Example) R1 (N1 Substituent) R2 (N2 Substituent) Key Features References
Target Compound 3,4-Difluorophenyl 2-(Dimethylamino)-2-(naphthalen-1-yl) High lipophilicity due to naphthalene; fluorine enhances electronegativity.
N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Potent umami agonist (FEMA 4233); methoxy groups enhance solubility.
N1-(3,4-Difluorophenyl)-N2-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide 3,4-Difluorophenyl 2-(Dimethylamino)-2-(thiophen-3-yl) Thiophene replaces naphthalene; reduced steric bulk.
N1-(2,3-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide (No. 2225) 2,3-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Rapid plasma clearance in rats; used in flavoring.

Bioactivity and Receptor Binding

  • Target Compound: No direct bioactivity data is provided, but its naphthalene group may enhance hydrophobic interactions with receptors (e.g., TAS1R1/TAS1R3 umami receptors). The fluorine atoms could stabilize binding via halogen bonds .
  • S336: Exhibits high potency as an umami agonist (EC50 in nanomolar range). Methoxy groups improve solubility, while the pyridyl moiety contributes to π-π stacking with receptor residues .

Metabolic and Toxicological Profiles

  • Metabolism : Oxalamides generally undergo hydrolysis, oxidation of alkyl chains, and glucuronidation. The naphthalene group in the target compound may slow hydrolysis, leading to prolonged half-life compared to methoxy-substituted analogs like S336 .
  • Toxicity: S336: NOAEL (No Observed Adverse Effect Level) = 100 mg/kg/day in rats . No. 2225: Rapid elimination but poor bioavailability (<10%) in rats . Target Compound: Predicted to have higher bioaccumulation risk due to naphthalene’s hydrophobicity, though fluorine may mitigate this via enhanced excretion .

Key Research Findings

  • Safety Margins : For flavoring agents, the EFSA and JECFA prioritize compounds with rapid metabolism and low bioaccumulation. The target compound’s naphthalene group may raise regulatory concerns unless mitigated by fluorine’s electron-withdrawing effects .

Biological Activity

N1-(3,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide is a synthetic organic compound that has garnered interest due to its complex structure and potential biological applications. This article explores its biological activity, synthesis, and potential therapeutic implications based on available research.

Compound Overview

  • Molecular Formula : C₁₆H₁₈F₂N₂O₂
  • Molecular Weight : 397.4 g/mol
  • Structural Features :
    • Contains a difluorophenyl group
    • A dimethylamino group
    • A naphthyl group
    • An oxalamide moiety

This unique combination of functional groups suggests potential interactions with biological targets, although specific studies on this compound remain limited.

Synthesis and Preparation Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Oxalamide Core : This can be achieved by reacting oxalyl chloride with an appropriate amine.
  • Introduction of the Difluorophenyl Group : This step might involve a nucleophilic substitution reaction.
  • Attachment of the Dimethylamino Group : Alkylation reactions are commonly used here.
  • Incorporation of the Naphthyl Group : This may involve Friedel-Crafts acylation or alkylation reactions.

While specific research on the mechanism of action for this compound is sparse, it is hypothesized that the compound may interact with various biological targets, including enzymes and receptors:

  • The naphthalene ring could intercalate with DNA, potentially influencing gene expression.
  • The dimethylamino group may facilitate hydrogen bonding or electrostatic interactions with biological macromolecules.

Case Studies and Findings

Currently, there are no extensive case studies or clinical trials specifically focusing on this compound. However, similar compounds in its class have demonstrated various biological activities:

  • Compounds with oxalamide structures have shown promise in enzyme inhibition and as potential anticancer agents.
  • Research on related compounds suggests that modifications in substituents can significantly alter biological activity.

Comparative Analysis with Related Compounds

Compound NameCAS NumberKey FeaturesBiological Activity
N1-(3,4-dichlorophenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide922116-58-3Dichlorophenyl instead of difluorophenylAnticancer activity noted in related studies
N1-(3,4-difluorophenyl)-N2-(2-(methylamino)-2-(naphthalen-1-yl)ethyl)oxalamide941871-84-7Methylamino group instead of dimethylaminoPotential for enzyme inhibition
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide941933-44-4Ethoxyphenyl group includedNoted for antibacterial properties

Q & A

Basic: What spectroscopic methods are recommended for confirming the structural integrity of N1-(3,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide?

Methodological Answer:
Structural confirmation requires a combination of Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and ¹⁹F NMR) to resolve aromatic protons, fluorine substituents, and dimethylamino groups. Infrared (IR) spectroscopy identifies key functional groups (e.g., oxalamide C=O stretch at ~1650–1700 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates the molecular formula. For crystalline samples, X-ray crystallography provides definitive stereochemical data .

Basic: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer:
Key steps include:

  • Intermediate purification : Use column chromatography or recrystallization after each step to remove byproducts.
  • Reaction condition control : Optimize temperature (e.g., reflux for coupling reactions) and solvent polarity (e.g., DMF for amide bond formation).
  • Catalyst selection : Employ coupling agents like HATU or EDCI for efficient oxalamide bond formation.
  • Real-time monitoring : Thin-layer chromatography (TLC) or LC-MS tracks reaction progress .

Advanced: What experimental strategies resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:
Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation time) and validate with positive controls.
  • Compound stability : Perform stability studies under assay conditions (e.g., pH, temperature) via HPLC.
  • Off-target effects : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm target binding specificity.
  • In vitro vs. in vivo models : Compare pharmacokinetic profiles (e.g., metabolic stability in liver microsomes) .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced selectivity?

Methodological Answer:

  • Core modifications : Replace the naphthalenyl group with bicyclic aromatics (e.g., quinoline) to alter hydrophobicity and π-π interactions.
  • Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF₃) on the 3,4-difluorophenyl ring to modulate electronic effects.
  • Steric effects : Adjust the dimethylamino group to bulkier amines (e.g., piperidine) to restrict conformational flexibility.
  • Biological validation : Use molecular docking (e.g., AutoDock Vina) and mutagenesis assays to map binding pockets .

Basic: What computational tools are suitable for predicting the physicochemical properties of this compound?

Methodological Answer:

  • Lipophilicity : Calculate logP values using ChemAxon or Molinspiration .
  • Solubility : Apply COSMO-RS or Schrödinger’s QikProp .
  • pKa prediction : Use ACD/Labs to estimate ionization states of the dimethylamino group.
  • ADMET profiling : Leverage SwissADME or ADMETlab 2.0 for bioavailability and toxicity screening .

Advanced: How can researchers elucidate the mechanism of action (MoA) of this compound in enzyme inhibition?

Methodological Answer:

  • Kinetic assays : Determine inhibition type (competitive/non-competitive) via Michaelis-Menten plots under varying substrate concentrations.
  • Crystallography : Co-crystallize the compound with the target enzyme (e.g., kinases) to visualize binding modes.
  • Proteomics : Use phosphoproteomics (LC-MS/MS) to identify downstream signaling pathways affected.
  • RNA interference : Knock down putative targets (e.g., RSK kinases) to confirm functional relevance .

Basic: What analytical techniques are critical for assessing purity during synthesis?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a gradient elution (water:acetonitrile).
  • Melting point analysis : Compare observed values with literature data (±2°C tolerance).
  • Elemental analysis (EA) : Validate C, H, N, F content within 0.3% deviation.
  • Karl Fischer titration : Quantify residual water (<0.5% w/w) .

Advanced: How can researchers address low solubility in aqueous buffers during biological testing?

Methodological Answer:

  • Formulation optimization : Use co-solvents (e.g., DMSO ≤1%) or surfactants (e.g., Tween-80).
  • Salt formation : Convert the free base to a hydrochloride salt via HCl treatment.
  • Nanoparticle encapsulation : Employ PLGA or liposomal carriers for controlled release.
  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance hydrophilicity .

Basic: What safety protocols are essential for handling fluorinated and aromatic intermediates during synthesis?

Methodological Answer:

  • Ventilation : Use fume hoods for reactions releasing HF or volatile aromatics.
  • Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats.
  • Waste disposal : Neutralize fluorinated waste with calcium hydroxide before disposal.
  • Emergency measures : Keep calcium gluconate gel on hand for HF exposure .

Advanced: How can metabolomic studies identify off-target effects or metabolic liabilities?

Methodological Answer:

  • In vitro metabolism : Incubate with human liver microsomes (HLM) and analyze metabolites via LC-HRMS.
  • CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6.
  • Reactive metabolite detection : Trapping studies with glutathione (GSH) or potassium cyanide (KCN).
  • Multi-omics integration : Correlate metabolomic data with transcriptomic/proteomic datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.